molecular formula C10H8BrNO B8680855 4-Allyloxy-3-bromo-benzonitrile

4-Allyloxy-3-bromo-benzonitrile

Cat. No.: B8680855
M. Wt: 238.08 g/mol
InChI Key: ZDOWYXJNAKKFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyloxy-3-bromo-benzonitrile is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound is characterized by a benzene ring core substituted with a nitrile group, a bromine atom, and an allyl ether group, making it a versatile and valuable building block in synthetic organic chemistry, particularly for research and development purposes. The primary research value of this compound lies in its multifunctional reactivity. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . Simultaneously, the allyloxy group can participate in further chemical transformations, including Claisen rearrangements or deprotection to reveal phenolic hydroxyl groups. The electron-withdrawing nitrile group influences the electronic properties of the aromatic ring and can be hydrolyzed to carboxylic acids or reduced to amines, offering additional pathways for molecular diversification. Compounds with similar bromo- and cyano-substitutions are frequently employed as key intermediates in the synthesis of pharmaceuticals and agrochemicals . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions. Refer to the material safety data sheet for detailed handling information. Similar halogenated benzonitriles are classified as harmful and can cause skin and eye irritation . It is recommended to use personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area, such as a fume hood .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-4-prop-2-enoxybenzonitrile

InChI

InChI=1S/C10H8BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6H,1,5H2

InChI Key

ZDOWYXJNAKKFJX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C#N)Br

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

4-Allyloxy-3-bromo-benzonitrile has a molecular formula of C10_{10}H8_8BrNO, featuring a bromo group and an allyloxy substituent on a benzonitrile backbone. Its synthesis often involves multi-step processes that can include bromination, nitration, and alkylation reactions. For instance, a recent study reported the synthesis of related compounds through a series of reactions starting from 2-allylphenol, demonstrating the versatility of such synthetic routes .

Table 1: Synthetic Routes for this compound

StepReaction TypeReagents/Involved CompoundsYield (%)
1NitrationSulfonitric acid mixture15
2BrominationN-bromosuccinimide72
3AlkylationAllyl bromide under basic conditions77

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of the bromo group enhances the reactivity towards biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that such derivatives can induce apoptosis in cancer cells, making them candidates for further pharmacological evaluation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it displays inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Photoinitiators in Polymer Chemistry

This compound can serve as a photoinitiator in the curing processes of polymers, particularly acrylic resins. Its ability to generate free radicals upon UV exposure makes it valuable in the production of durable coatings and adhesives .

Functionalization of Surfaces

The compound's reactive functional groups allow for its use in surface modification techniques. By attaching to surfaces, it can enhance adhesion properties or provide sites for further chemical reactions, which is crucial in developing advanced materials for electronics and biomedical applications .

Case Study 1: Synthesis and Application as Anticancer Agents

A study published in the Journal of Organic Chemistry explored the synthesis of various bromo-substituted benzonitriles, including derivatives of this compound. The synthesized compounds were tested for their cytotoxic effects on human cancer cell lines, yielding promising results with IC50 values indicating significant activity against breast cancer cells .

Case Study 2: Photopolymerization Processes

In another investigation, researchers utilized this compound as a photoinitiator in UV-curable coatings. The study highlighted its effectiveness in achieving rapid curing times while maintaining high mechanical strength and thermal stability in the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Allyloxy-3-bromo-benzonitrile with halogenated benzonitrile derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Reactivity Profile Applications
This compound Allyloxy (4), Br (3) Ether, Bromine, Nitrile Allyl ether rearrangements, Suzuki coupling Drug intermediates, polymer precursors
4-Amino-2-bromo-3-hydroxybenzonitrile Amino (4), Br (2), OH (3) Amine, Bromine, Hydroxyl Hydrogen bonding, nucleophilic substitution Bioactive compound synthesis
2-Bromo-5-(hydroxymethyl)benzonitrile Br (2), CH₂OH (5) Bromine, Hydroxymethyl Oxidation to carboxylic acids Material science, ligand design
4-Bromo-3-methylbenzoic acid Br (4), CH₃ (3), COOH (1) Bromine, Methyl, Carboxylic acid Acid-base reactions, esterification Pharmaceuticals, corrosion inhibitors

Physicochemical Properties

  • Polarity: The allyloxy group reduces polarity compared to hydroxyl or hydroxymethyl substituents, as observed in analogs like 2-Bromo-3-(hydroxymethyl)benzonitrile . This lower polarity may enhance solubility in non-polar solvents, favoring specific reaction conditions.
  • Thermal Stability : Allyl ethers are less thermally stable than methyl or carboxylic acid derivatives (e.g., 4-Bromo-3-methylbenzoic acid), necessitating controlled temperatures during synthesis.

Preparation Methods

Standard Alkylation Procedure

Reagents :

  • 3-Bromo-4-hydroxybenzonitrile (1.0 equiv)

  • Allyl bromide (1.2–1.5 equiv)

  • Potassium carbonate (K₂CO₃, 1.5–2.0 equiv)

  • Solvent: DMF or acetone

  • Temperature: 60–80°C

  • Reaction time: 3–24 hours

Steps :

  • Combine 3-bromo-4-hydroxybenzonitrile, allyl bromide, and K₂CO₃ in DMF or acetone.

  • Heat at reflux (60–80°C) with stirring.

  • Monitor reaction progress by TLC (hexane/ethyl acetate = 4:1).

  • Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.

  • Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 72–90%.

Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with comparable yields (85–90%).

  • Phase-transfer catalysts : Adding Cs₂CO₃ or tetrabutylammonium bromide (TBAB) improves reaction efficiency in polar aprotic solvents.

  • Solvent selection : Acetone minimizes side reactions compared to DMF for heat-sensitive substrates.

Alternative Routes and Comparative Analysis

Bromination of 4-Allyloxybenzonitrile

A less common approach involves brominating 4-allyloxybenzonitrile.

Reagents :

  • 4-Allyloxybenzonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.05 equiv)

  • Dichloromethane (DCM) with catalytic acetic acid

  • Reaction time: 2–4 hours at room temperature

Yield : 65–70%.
Limitations : Lower regioselectivity and competing dibromination side reactions.

Reaction Mechanism and Key Intermediates

The alkylation proceeds via nucleophilic aromatic substitution (SNAr):

  • Deprotonation of the phenolic –OH group by K₂CO₃.

  • Nucleophilic attack by the alkoxide on allyl bromide.

  • Elimination of HBr to form the allyl ether.

Critical intermediates :

  • 3-Bromo-4-hydroxybenzonitrile : Synthesized via nitration/bromination of 4-hydroxybenzonitrile.

  • Allyl bromide : Commercially available or prepared from allyl alcohol and HBr.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.64 (d, J = 8.4 Hz, 1H), 7.53 (d, J = 8.4 Hz, 1H), 6.00–5.90 (m, 1H), 5.40–5.30 (m, 2H), 4.60 (d, J = 5.6 Hz, 2H).

  • GC-MS : m/z = 238 (M⁺), 199 (M⁺ – Br), 91 (allyl fragment).

Purity : >95% by HPLC (C18 column, acetonitrile/water = 70:30).

Challenges and Troubleshooting

  • Side reactions : Over-alkylation or polymerization of allyl bromide. Mitigated by controlled stoichiometry (1.2 equiv allyl bromide).

  • Purification difficulties : Use of silica gel chromatography with hexane/ethyl acetate (9:1) resolves co-eluting impurities .

Q & A

Q. What statistical methods are appropriate for resolving discrepancies in biological activity data linked to this compound?

  • Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity. Cross-check using Bayesian inference to quantify uncertainty in dose-response curves .

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